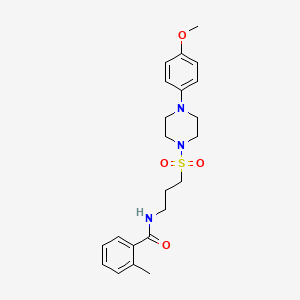

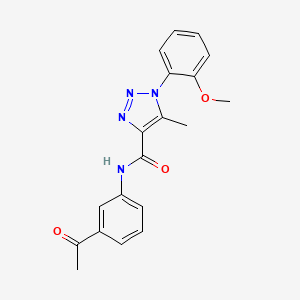

3-甲基-1-苯基-4-甲苯磺酰-1H-吡唑-5-基 4-甲基-3-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

A pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary greatly depending on its specific structure. For example, one pyrazole derivative was found to be an orange solid with a melting point of 61.8–62.1 °C .科学研究应用

抗氧化活性

该化合物的结构表明它具有潜在的抗氧化特性。研究人员已经合成了这种吡唑的衍生物,并使用DPPH分析评估了它们的自由基清除活性。 值得注意的是,一些衍生物表现出比抗坏血酸(一种众所周知的抗氧化剂)更好的自由基清除活性 .

抗癌潜力

鉴于吡唑在抗癌药物开发中的重要性,该化合物已被研究其细胞毒性。特别是,化合物3i对结直肠癌RKO细胞表现出强大的细胞毒性,其IC50值为6.2 ± 0.6 µM。 自噬蛋白被激活作为一种生存机制,而p53介导的凋亡是细胞死亡的主要途径 .

抗前鞭毛体活性

分子模拟研究证明了该化合物在体外的抗前鞭毛体活性。 化合物13与LmPTR1口袋(活性位点)很好地匹配,显示出有希望的结果,其结合自由能更低 .

利什曼病和疟疾研究

含吡唑的化合物以其对抗利什曼病和疟疾的药理作用而闻名。 虽然还需要进一步研究,但该化合物的结构使其成为这些领域药物开发的潜在候选者 .

含咪唑的化合物

考虑到该化合物的咪唑部分,它也可能有助于含咪唑药物的开发。 咪唑在各种治疗应用中起着至关重要的作用,并且可以进一步探索该化合物 .

其他应用

除了上述领域外,研究人员可以调查其他应用,例如酶抑制,抗菌活性或抗炎作用。需要进一步研究以揭示其全部潜力。

总之,3-甲基-1-苯基-4-甲苯磺酰-1H-吡唑-5-基 4-甲基-3-硝基苯甲酸酯在抗氧化剂、抗癌和抗寄生虫研究中具有前景。 其独特的结构为科学探索和药物发现提供了丰富的途径 . 如果你需要更多信息或有任何具体问题,请随时提问!😊

作用机制

Target of Action

Pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines , and some have been approved for the treatment of different types of cancer .

Mode of Action

It’s known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function . For instance, some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .

实验室实验的优点和局限性

One advantage of using 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate in lab experiments is its potential to inhibit cancer growth, reduce inflammation, and inhibit microbial growth. This makes it a promising compound for further investigation in these areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

未来方向

There are several future directions for research on 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate. First, further studies are needed to fully elucidate its mechanism of action and optimize its use in lab experiments. Second, its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases should be investigated. Third, its potential toxicity and side effects should be studied to ensure its safety for use in humans. Finally, its potential as a drug candidate should be explored further, and clinical trials should be conducted to determine its efficacy in treating various diseases.

合成方法

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate has been achieved using various methods. One of the most common methods involves the reaction of 4-methyl-3-nitrobenzoic acid with tosylhydrazine in the presence of a catalyst such as triethylamine. The resulting product is then reacted with 1-phenyl-3-methyl-1H-pyrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final compound. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.

安全和危害

While specific safety and hazard information for “3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling chemical compounds .

属性

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-9-13-21(14-10-16)35(32,33)23-18(3)26-27(20-7-5-4-6-8-20)24(23)34-25(29)19-12-11-17(2)22(15-19)28(30)31/h4-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTAFBCJQZMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2412717.png)

![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)

![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)

![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)

![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)

![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)